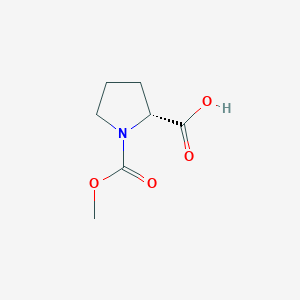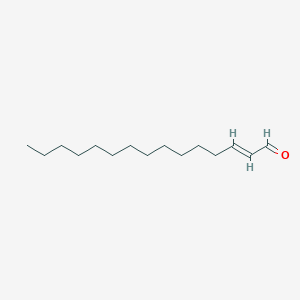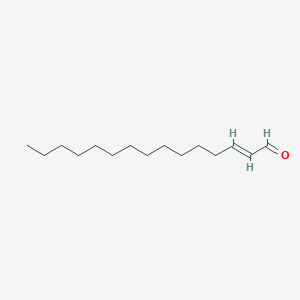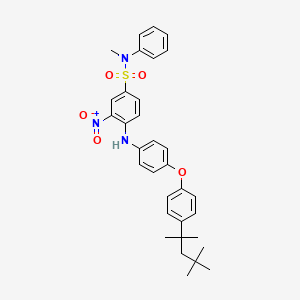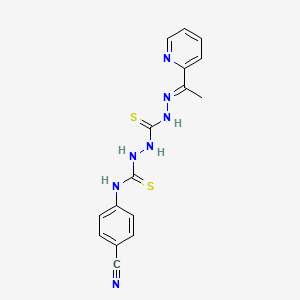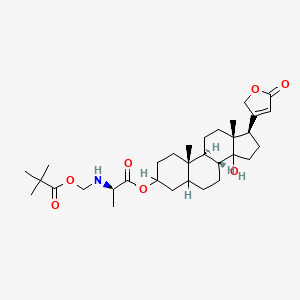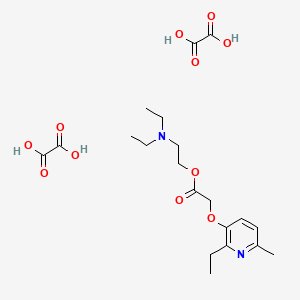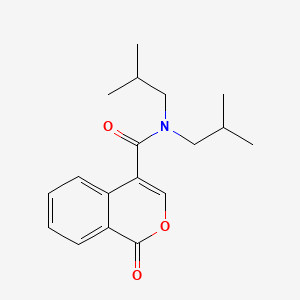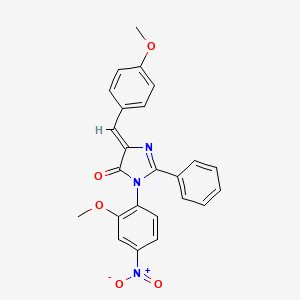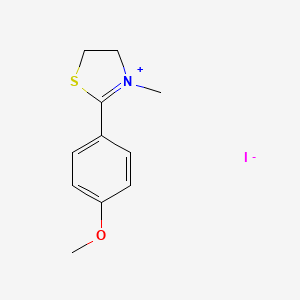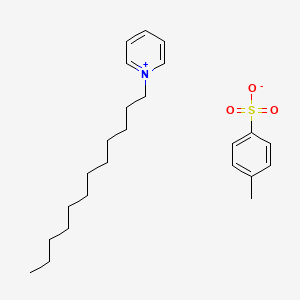
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C23H39NO3S. It is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate typically involves the reaction of dodecylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The product is then purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers, disrupting the membrane structure and increasing permeability. This action is particularly effective against bacterial cell membranes, leading to cell lysis and death. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-dodecylpyridin-1-ium bromide: Similar surfactant properties but different counterion.
1-dodecylpyridin-1-ium chloride: Another surfactant with a different counterion.
Cetylpyridinium chloride: A widely used surfactant with a longer alkyl chain.
Uniqueness
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of the dodecylpyridine cation and the 4-methylbenzenesulfonate anion. This combination provides distinct surfactant properties, making it particularly effective in disrupting lipid bilayers and enhancing solubility in various chemical reactions .
Eigenschaften
CAS-Nummer |
20762-71-4 |
|---|---|
Molekularformel |
C24H37NO3S |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H30N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h11,13-14,16-17H,2-10,12,15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
KCEQOESJQVRUBO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


